

Eriocalyxin B: A Promising Diterpenoid for Cancer Research - Application Notes and Protocols

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Compound of Interest

Compound Name: *Eriocalyxin B*

Cat. No.: *B1256976*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid extracted from *Isodon eriocalyx*, has emerged as a potent anti-cancer agent with demonstrated efficacy across a wide range of malignancies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-tumor properties of **Eriocalyxin B**. It summarizes its mechanisms of action, provides quantitative data on its efficacy, and offers step-by-step methodologies for key in vitro and in vivo experiments.

Mechanism of Action

Eriocalyxin B exerts its anti-cancer effects through the modulation of multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. The primary signaling pathways affected by EriB include:

- **NF- κ B Signaling:** EriB inhibits the transcriptional activity of NF- κ B by interfering with the binding of p65 and p50 subunits to their DNA response elements[1][2]. This disruption leads to the downregulation of NF- κ B target genes involved in cell survival and inflammation.

- **STAT3 Signaling:** EriB directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation[3]. The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion[4].
- **Akt/mTOR Signaling:** In cancer cells, EriB has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway[5][6]. Inhibition of this pathway by EriB leads to the induction of apoptosis and autophagy.
- **MAPK Signaling:** **Eriocalyxin B** has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis[7].
- **VEGFR-2 Signaling:** EriB inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This leads to a reduction in tumor vascularization and growth[5].

Quantitative Data

The cytotoxic and anti-proliferative effects of **Eriocalyxin B** have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Assay
PC-3	Prostate Cancer	0.46 - 0.88	24 - 48	MTT
22RV1	Prostate Cancer	1.20 - 3.26	24 - 48	MTT
PANC-1	Pancreatic Cancer	Approx. 1-5	Not Specified	Not Specified
SW1990	Pancreatic Cancer	Approx. 1-5	Not Specified	Not Specified
CAPAN-1	Pancreatic Cancer	Approx. 1-5	Not Specified	Not Specified
CAPAN-2	Pancreatic Cancer	Approx. 1-5	Not Specified	Not Specified
SW1116	Colon Cancer	Approx. 1	Not Specified	CCK-8
MDA-MB-231	Triple-Negative Breast Cancer	Approx. 1.5-3	12	Not Specified
4T1	Breast Cancer	Not Specified	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of **Eriocalyxin B**'s anti-cancer effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on prostate cancer cells[5].

Objective: To determine the cytotoxic effect of **Eriocalyxin B** on cancer cells.

Materials:

- Cancer cell line of interest

- **Eriocalyxin B (EriB)**
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of EriB in complete medium at desired concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8 μ M)[5].
- Remove the medium from the wells and add 100 μ L of the EriB dilutions. Include a vehicle control (medium with DMSO).
- Incubate the cells for 24 or 48 hours at 37°C[5].
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C[5].
- Carefully remove the medium containing MTT.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals[5].
- Measure the absorbance at 490 nm using a microplate reader[5].
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study on triple-negative breast cancer cells[8].

Objective: To quantify the induction of apoptosis by **Eriocalyxin B**.

Materials:

- Cancer cell line of interest
- **Eriocalyxin B** (EriB)
- 6-well plates
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of EriB (e.g., 0, 1.5, 3 μ M) for a specified time (e.g., 12 hours)[8].
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 500 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark[8].
- Analyze the cells by flow cytometry within 1 hour.

- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis

This protocol is a general guideline adaptable for analyzing proteins in pathways affected by EriB[8][9][10].

Objective: To determine the effect of **Eriocalyxin B** on the expression and phosphorylation of key signaling proteins.

Materials:

- Cancer cell line of interest
- **Eriocalyxin B** (EriB)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF- κ Bp65, anti-Bcl-2, anti-Bax, anti-caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with EriB at the desired concentrations and time points.

- Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1-2 hours at room temperature[8].
- Incubate the membrane with the primary antibody overnight at 4°C[8].
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Use β -actin as a loading control to normalize protein expression.

In Vivo Xenograft Tumor Model

This protocol is a general framework based on studies in breast and pancreatic cancer models[5][7][11].

Objective: To evaluate the anti-tumor efficacy of **Eriocalyxin B** in a living organism.

Materials:

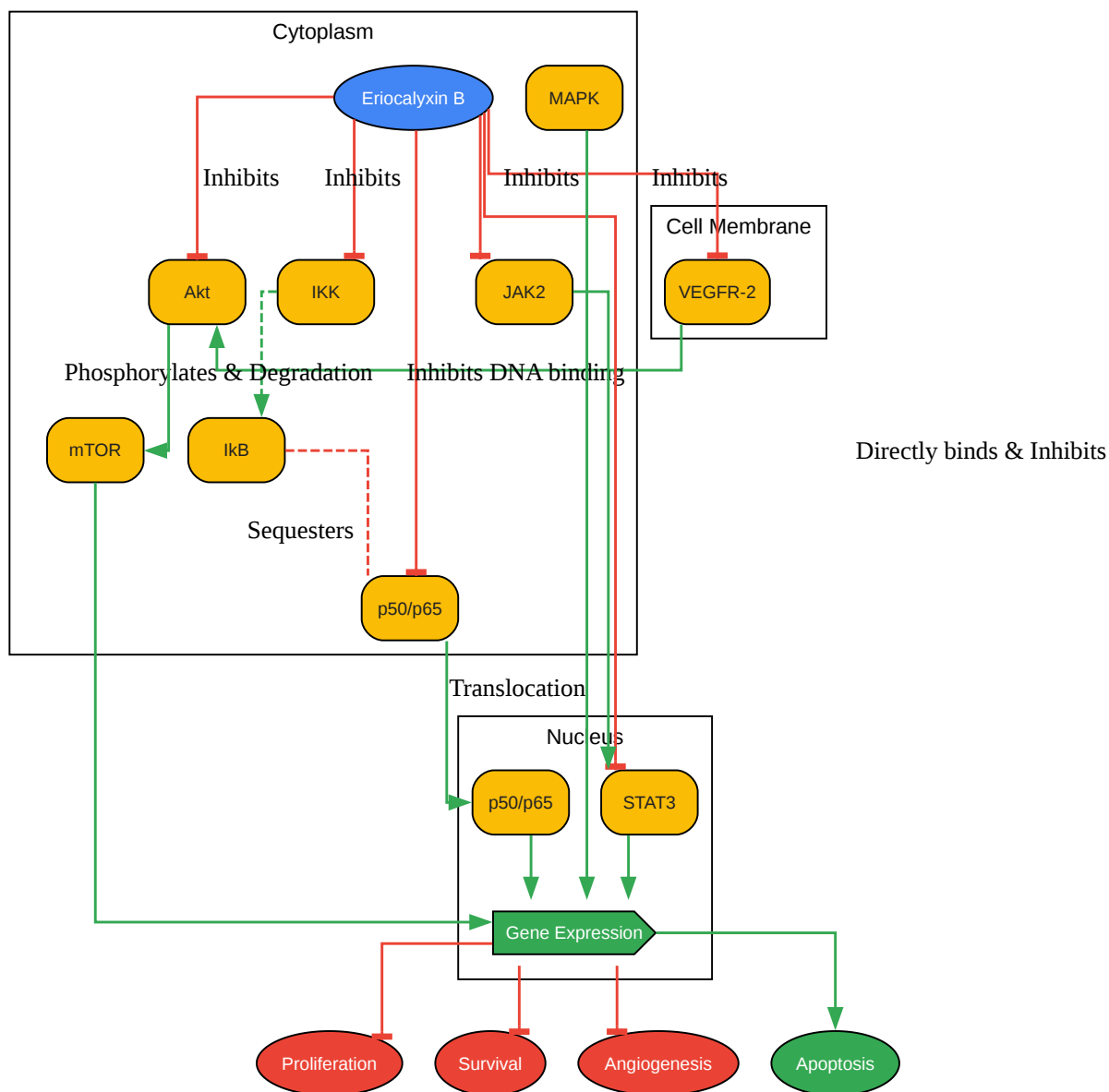
- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
- Cancer cell line of interest (e.g., 4T1, MDA-MB-231, PANC-1)
- **Eriocalyxin B** (EriB)
- Vehicle control (e.g., saline, DMSO/Cremophor emulsion)
- Calipers for tumor measurement

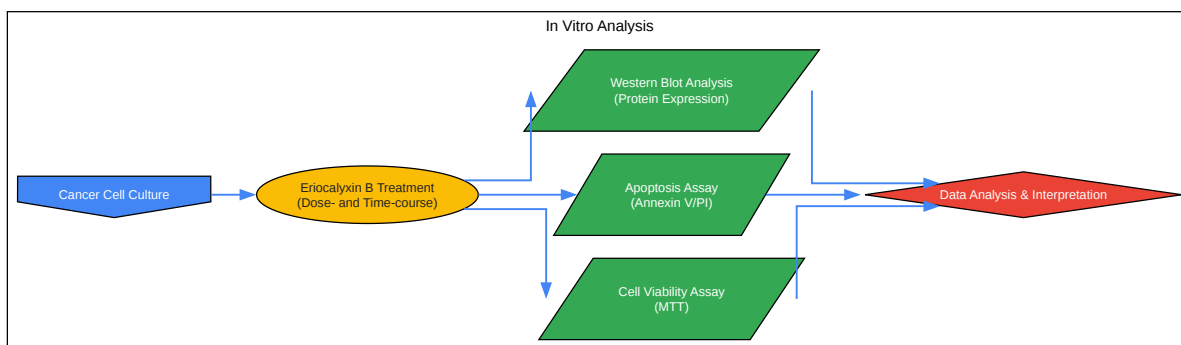
Procedure:

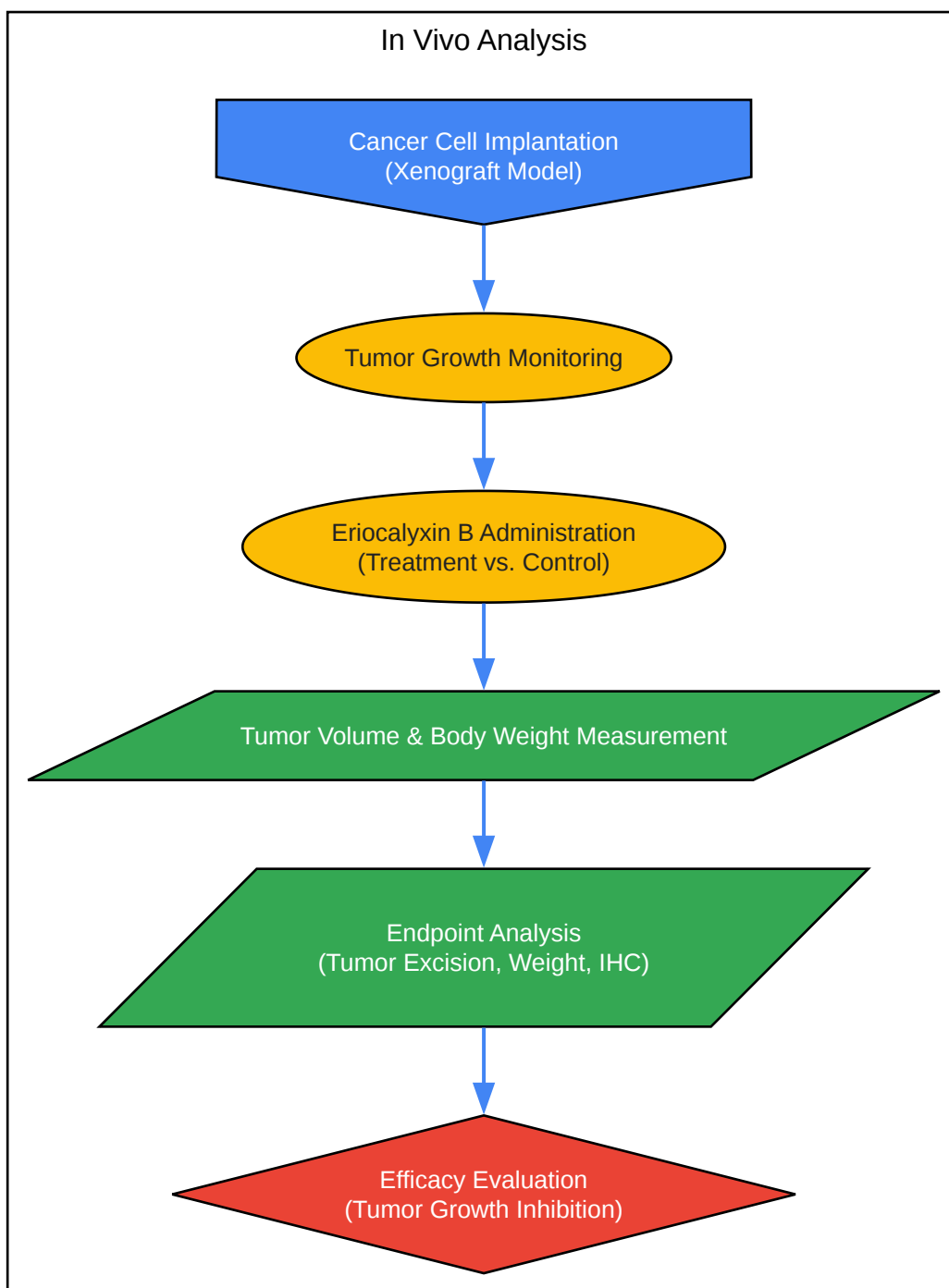
- Subcutaneously inject cancer cells (e.g., 1×10^6 to 5×10^6 cells) into the flank or mammary fat pad of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment and control groups.
- Administer EriB via a suitable route (e.g., intraperitoneal or oral gavage) at a determined dose and schedule (e.g., 2.5-5 mg/kg/day)[5][7].
- Administer the vehicle to the control group.
- Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

Signaling Pathways of Eriocalyxin B







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